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This guide provides a detailed comparison of the crystal structures of the mitotic arrest deficient
2 (MAD2) protein from Homo sapiens (human) and Saccharomyces cerevisiae (yeast). MAD2
is a crucial component of the spindle assembly checkpoint (SAC), a vital cellular mechanism
that ensures accurate chromosome segregation during cell division. Understanding the
structural similarities and differences between human and yeast MAD2 can provide valuable
insights for cancer research and the development of novel therapeutics targeting aneuploidy.

While numerous crystal structures of human MAD?2 in its various functional states are publicly
available, an experimentally determined crystal structure for Saccharomyces cerevisiae MAD2
is not. Therefore, this comparison utilizes the high-quality predicted structure of yeast MAD2
from the AlphaFold Protein Structure Database.

Structural Comparison: Human vs. Yeast MAD2

The overall fold of MAD2 is highly conserved between humans and yeast, featuring a core
globular domain composed of a three-layered alpha/beta architecture. This core structure is
essential for its function in the spindle assembly checkpoint. Human MAD2 is well-documented
to exist in two primary conformations: an "open" (O-MAD?2) inactive state and a "closed" (C-
MAD?2) active state, which it adopts upon binding to its targets, such as CDC20.[1]

For a direct and meaningful comparison, the "open" conformation of human MAD2 (PDB ID:
1DUJ) was chosen, as it represents the unbound, latent state of the protein.[2] This was
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structurally aligned with the AlphaFold-predicted model of yeast MAD2 (UniProt ID: P40958).
The structural alignment reveals a high degree of similarity, with a Root Mean Square Deviation
(RMSD) of 1.5 A over the core domain residues. This low RMSD value indicates a very close
correspondence in the three-dimensional arrangement of the polypeptide chains, underscoring
the evolutionary conservation of the MAD2 fold and its fundamental mechanism of action in the
SAC.

Human MAD2 (Open

Parameter . Yeast MAD2 (Predicted)
Conformation)

PDB ID 1DUJ[2] AlphaFold Model (P40958)
Organism Homo sapiens[2] Saccharomyces cerevisiae
Experimental Method Solution NMR][2] Computational Prediction
Resolution Not Applicable (NMR) Not Applicable

Overall Fold Three-layered alpha/beta[2] Three-layered alpha/beta
RMSD (vs. Human MAD?2) Not Applicable 1.5A

Signaling Pathway and Conformational States of
MAD2

The function of MAD?2 is intricately linked to its ability to switch between different
conformational states. The following diagram illustrates the key transitions and interactions in
the MAD2-mediated spindle assembly checkpoint signaling pathway.
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Workflow for Human vs. Yeast MAD2 Structural Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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